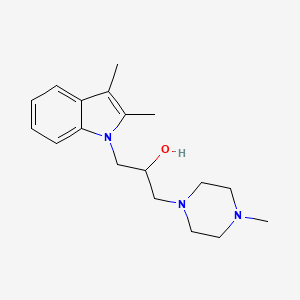

![molecular formula C23H27N3O2 B2874962 N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574585-33-3](/img/structure/B2874962.png)

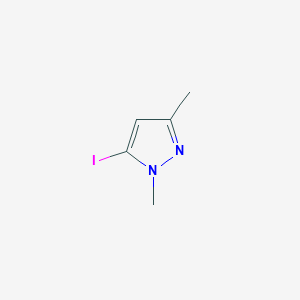

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolines . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A typical synthesis process involves acid-promoted intramolecular cyclization with trifluoroacetic acid (TFA) under reflux for 2 hours .科学的研究の応用

Synthesis and Biological Activity

Research into compounds with similar structural motifs to N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has highlighted their synthesis and potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored, yielding potent cytotoxins against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells, with some compounds demonstrating significant in vivo efficacy against colon tumors in mice (Deady et al., 2003). Additionally, novel pyrazolopyrimidines and pyrazoloquinazolines have been synthesized and screened for their antitumor activity, showing dose-dependent cytotoxic activities against liver and breast cancer cells (El-Naggar et al., 2018).

Antimicrobial and Antifungal Activities

Further research has delved into the antimicrobial and antifungal potentials of quinazoline derivatives. For example, novel arylazothiazole disperse dyes containing selenium have been synthesized, demonstrating significant antimicrobial activity against pathogenic bacteria and fungi, in addition to their use in dyeing polyester fibers with potential applications in sterile or biologically active fabrics (Khalifa et al., 2015). This showcases the versatility of quinazoline derivatives in both medicinal and applied materials science.

Cardiovascular and Antiallergy Applications

Investigations into the cardiovascular domain have revealed the synthesis and potential cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, indicating the broad therapeutic potential of quinazoline derivatives (Bandurco et al., 1987). Moreover, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been evaluated as antiallergy agents, with several analogs showing oral activity superior to established treatments in preclinical models (Schwender et al., 1979).

作用機序

Target of Action

It is known that quinazolinone derivatives, which this compound is a part of, have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

It has been observed that certain quinazolinone derivatives inhibit biofilm formation inPseudomonas aeruginosa, a bacterium regulated by a quorum sensing system . This suggests that the compound may interact with its targets to disrupt bacterial communication, thereby inhibiting biofilm formation.

Biochemical Pathways

The compound appears to affect several biochemical pathways related to bacterial virulence. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion . It also curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . Furthermore, it impedes the twitching motility of Pseudomonas cells, a trait that enhances the pathogenicity and invasion potential of the cells .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa . By decreasing cell surface hydrophobicity and curtailing exopolysaccharide production, it disrupts the structural integrity of the biofilm . Additionally, by impeding twitching motility, it reduces the pathogenicity and invasion potential of the bacteria .

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-10-8-15(2)16(3)13-18)9-11-19(20)23(28)26-12-6-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVXVPOOYECAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)

![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)

![Methyl 2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2874901.png)